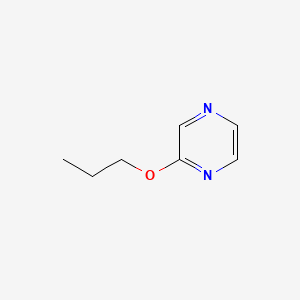

2-propoxypyrazine

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, and common synonyms .

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It may include its reactivity, the products it forms, and the conditions needed for these reactions .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted using computational chemistry .Applications De Recherche Scientifique

Structural and Behavioral Analysis in Crystal Engineering

- Research Focus : The study of pyrazine-2-amidoxime (PAOX), a structural analogue of pyrazine-2-carboxamide, highlighted its potential in crystal engineering due to various intermolecular interactions. PAOX forms dimers and stable helical-like polymers, which were characterized using X-ray diffraction and DFT methods. This could be significant in designing materials with specific crystal structures (Chylewska et al., 2016).

Chemopreventive Effects in Colon Carcinogenesis

- Research Focus : 2-(allylthio)pyrazine (2-AP), a synthesized derivative, was investigated for its chemopreventive effects in a rat colon carcinogenesis model. The study found that 2-AP may have potential as a chemopreventive agent against rat colon carcinogenesis, particularly in the post-initiation stage of cancer development (Kim et al., 2001).

Interaction with Biomolecules

- Research Focus : Research on 2-hydrazinopyrazine (2HP) and its structural similarity to pyrazinamide, an anti-tuberculosis drug, demonstrated the compound's non-toxic nature and potential application in drug design. The study examined its interaction with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA), revealing a higher affinity to BSA (Mech et al., 2020).

Complex Formation with Ir(III) Ion

- Research Focus : Investigations into the binding of pyrazine derivatives with the Ir(III) ion using spectroscopy, potentiometry, and conductometry revealed the formation of complexes with high solution stability. This could have implications in understanding the interaction between metal ions and biological molecules (Biedulska et al., 2019).

Antimicrobial and Anti-inflammatory Applications

- Research Focus : Studies on pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives of pyrazines revealed their potential as antimicrobial and anti-inflammatory agents. This opens up possibilities for their use in treating infections and inflammation-related conditions (Kendre et al., 2015).

DNA Binding and Antimicrobial Properties

- Research Focus : Pyrazine derivatives were found to exhibit broad biological activity, including binding to DNA and showing antimicrobial properties. These findings are crucial in developing new therapeutics targeting genetic material or microbial infections (Mech-Warda et al., 2022).

Mécanisme D'action

Target of Action

It is known that pyrrolopyrazine derivatives, which include 2-propoxypyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is suggested that the compound interacts with its targets, leading to changes that result in its various biological activities

Biochemical Pathways

These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Result of Action

Given the compound’s potential biological activities, it can be hypothesized that the results of its action may include inhibition of microbial and fungal growth, reduction of inflammation, inhibition of viral replication, reduction of oxidative stress, inhibition of tumor growth, and inhibition of kinase activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-propoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-5-10-7-6-8-3-4-9-7/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMZGUJLGRPVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878946 | |

| Record name | 2-PROPOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70090-28-7 | |

| Record name | 2-Propoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070090287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PROPOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

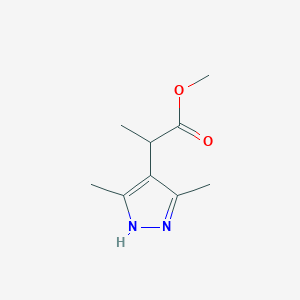

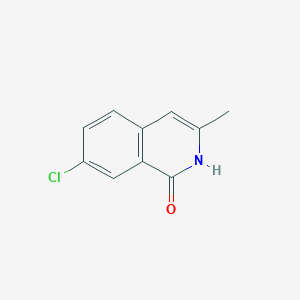

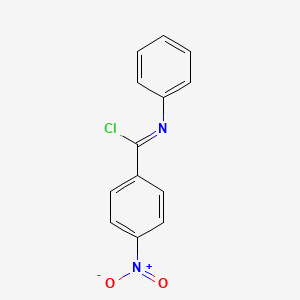

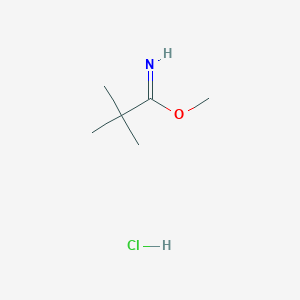

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![decahydrocyclohepta[c]pyrrole-1,3-dione](/img/structure/B6597499.png)

![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)